molecular formula C19H19FN2O5S B2614033 N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 591238-24-3

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2614033
CAS No.: 591238-24-3
M. Wt: 406.43
InChI Key: SGWPNQQAGSKEBI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN2O5S and its molecular weight is 406.43. The purity is usually 95%.
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Scientific Research Applications

Hypoglycemic Activity

Research into benzoic acid derivatives, including compounds related to N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide, has shown significant activity in hypoglycemic studies. These studies aim to investigate structure-activity relationships to identify compounds with potent activity for treating conditions like type 2 diabetes. The work of Grell et al. (1998) on repaglinide and related compounds highlights the importance of the acidic group (COOH; SO2NH), the amidic spacer (CONH; NHCO), and the ortho residue (alkyleneimino; alkoxy; oxo) as pharmacophoric groups in hypoglycemic benzoic acid derivatives (Grell et al., 1998).

Antipsychotic Agents

A series of heterocyclic carboxamides, functioning as potential antipsychotic agents, were synthesized and evaluated for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research underscores the exploration of benzamide derivatives and their potential in treating psychosis, showcasing the diversity of applications for these compounds (Norman et al., 1996).

Antituberculosis Activity

Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues, focusing on their design and synthesis as novel Mycobacterium tuberculosis GyrB inhibitors. This research highlights the potential of this compound analogues in contributing to the fight against tuberculosis, demonstrating the compound's versatility in drug development (Jeankumar et al., 2013).

Anti-Fatigue Effects

The synthesis and study of benzamide derivatives for anti-fatigue effects indicate potential applications beyond traditional pharmaceuticals. Wu et al. (2014) synthesized a series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), to investigate their anti-fatigue effects in weight-loaded forced swimming mice. This research opens avenues for developing compounds that could help manage fatigue, further broadening the scope of applications for these chemical entities (Wu et al., 2014).

Antibacterial Activity

The synthesis and evaluation of N-substituted derivatives for their antibacterial activity highlight the potential of these compounds in addressing bacterial infections. Khalid et al. (2016) synthesized a series of N-substituted derivatives, showing moderate to high activity against both Gram-negative and Gram-positive bacteria. This research underscores the importance of such compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S/c20-14-1-4-16(5-2-14)28(24,25)22-9-7-13(8-10-22)19(23)21-15-3-6-17-18(11-15)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWPNQQAGSKEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.